1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-4-phenoxybutan-1-one
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Overview
Description
1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-4-phenoxybutan-1-one is a synthetic organic compound that features a pyrrolidine ring, an amino group, and a phenoxybutanone moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for various functional modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-4-phenoxybutan-1-one typically involves the construction of the pyrrolidine ring followed by the introduction of the phenoxybutanone moiety. One common method involves the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor such as a 4-phenylbutanone, the pyrrolidine ring can be constructed through a series of cyclization reactions.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable amination reactions.
Attachment of the Phenoxybutanone Moiety: The final step involves the attachment of the phenoxybutanone moiety through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-4-phenoxybutan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-4-phenoxybutan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-4-phenoxybutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-4-phenylbutan-1-one
- 1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-4-methoxybutan-1-one
- 1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-4-ethoxybutan-1-one
Uniqueness
1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-4-phenoxybutan-1-one is unique due to its specific combination of functional groups and stereochemistry. This unique structure allows for specific interactions with biological targets and provides opportunities for further functionalization and modification.
Properties
IUPAC Name |
1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-4-phenoxybutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c21-19-15-22(14-18(19)16-8-3-1-4-9-16)20(23)12-7-13-24-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15,21H2/t18-,19+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKQRZNQJKQFCA-MOPGFXCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CCCOC2=CC=CC=C2)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1C(=O)CCCOC2=CC=CC=C2)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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